2-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)-4-oxo-2-azetidinecarbonitrile 2-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)-4-oxo-2-azetidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 587000-23-5
VCID: VC0432210
InChI: InChI=1S/C24H20N2O3/c1-28-22-10-6-5-9-21(22)26-23(27)15-24(26,17-25)19-11-13-20(14-12-19)29-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
SMILES: COC1=CC=CC=C1N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Molecular Formula: C24H20N2O3
Molecular Weight: 384.4g/mol

2-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)-4-oxo-2-azetidinecarbonitrile

CAS No.: 587000-23-5

Main Products

VCID: VC0432210

Molecular Formula: C24H20N2O3

Molecular Weight: 384.4g/mol

2-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)-4-oxo-2-azetidinecarbonitrile - 587000-23-5

CAS No. 587000-23-5
Product Name 2-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)-4-oxo-2-azetidinecarbonitrile
Molecular Formula C24H20N2O3
Molecular Weight 384.4g/mol
IUPAC Name 1-(2-methoxyphenyl)-4-oxo-2-(4-phenylmethoxyphenyl)azetidine-2-carbonitrile
Standard InChI InChI=1S/C24H20N2O3/c1-28-22-10-6-5-9-21(22)26-23(27)15-24(26,17-25)19-11-13-20(14-12-19)29-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Standard InChIKey LVXDMAKCDDVKDZ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Canonical SMILES COC1=CC=CC=C1N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
PubChem Compound 3743814
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator